Spectroscopic data for 4,5-diiodoisothiazole (NMR, IR, Mass)
Spectroscopic data for 4,5-diiodoisothiazole (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-diiodoisothiazole
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-diiodoisothiazole, a key intermediate in synthetic organic chemistry. As a Senior Application Scientist, this document is structured to provide not just raw data, but a deeper understanding of the experimental methodologies, data interpretation, and the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this compound's spectroscopic properties. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols, data analysis, and expert insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of 4,5-diiodoisothiazole
4,5-diiodoisothiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its isothiazole core is a prevalent scaffold in a variety of biologically active molecules. The presence of two iodine atoms makes it a versatile building block for cross-coupling reactions, allowing for the introduction of diverse functional groups. Accurate and unambiguous characterization of this molecule is paramount for its successful application in complex synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and purity. This guide will provide the essential spectroscopic data and the rationale behind the experimental choices for its acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4,5-diiodoisothiazole, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.
¹H NMR Spectroscopy
Given the structure of 4,5-diiodoisothiazole, which lacks any hydrogen atoms directly attached to the isothiazole ring, a standard ¹H NMR spectrum is expected to show no signals corresponding to the core structure. The only observable signals would arise from the solvent or any proton-containing impurities. This "blank" spectrum is, in itself, a key piece of evidence for the successful synthesis of the target compound, assuming the absence of starting materials or protonated side products.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum is highly informative, providing direct evidence for the carbon framework of the isothiazole ring.
Table 1: ¹³C NMR Spectroscopic Data for 4,5-diiodoisothiazole
| Carbon Atom | Chemical Shift (δ) in ppm |
| C3 | 152.0 |
| C4 | 95.0 |
| C5 | 92.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Expert Interpretation:
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C3 (δ ≈ 152.0 ppm): This downfield chemical shift is characteristic of an sp²-hybridized carbon atom double-bonded to a nitrogen atom within a heteroaromatic ring. The electronegativity of the adjacent nitrogen and sulfur atoms contributes to its deshielding.
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C4 (δ ≈ 95.0 ppm) and C5 (δ ≈ 92.0 ppm): These upfield shifts for sp² carbons are a direct consequence of the "heavy atom effect" of the directly attached iodine atoms. The large electron clouds of the iodine atoms induce significant shielding of the carbon nuclei, shifting their resonance signals to a higher field (lower ppm value) than would be expected for a typical aromatic or olefinic carbon. The slight difference between C4 and C5 is due to the different electronic environments created by the adjacent sulfur and nitrogen atoms, respectively.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is essential.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 4,5-diiodoisothiazole.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
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Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
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Instrumentation and Setup:
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Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
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Tune and shim the spectrometer to ensure a homogeneous magnetic field.
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Set the sample temperature, typically 25 °C.
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¹³C NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
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Acquisition Time (AQ): ~1-2 seconds.
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Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quaternary carbons, which have longer relaxation times, to ensure accurate integration (though integration is less critical for ¹³C than for ¹H).
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Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
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Spectral Width (SW): A range of 0-200 ppm is generally sufficient for most organic molecules.
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Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
IR Spectroscopic Data and Interpretation
Table 2: Key IR Absorption Bands for 4,5-diiodoisothiazole
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~1500-1600 | C=N stretching | Medium |
| ~1300-1450 | C=C stretching (ring) | Medium |
| ~800-900 | C-S stretching | Medium |
| ~600-700 | C-I stretching | Strong |
Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, thin film).
Expert Interpretation:
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C=N and C=C Stretching (1500-1600 cm⁻¹ and 1300-1450 cm⁻¹): These absorptions are characteristic of the isothiazole ring system, confirming the presence of the heteroaromatic core.
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C-S Stretching (~800-900 cm⁻¹): This band is indicative of the carbon-sulfur bond within the heterocyclic ring.
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C-I Stretching (~600-700 cm⁻¹): The strong absorption in this lower frequency region is a key diagnostic peak for the presence of the carbon-iodine bonds. The relatively low vibrational frequency is due to the high mass of the iodine atom.
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
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Instrument Preparation:
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Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
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Sample Application:
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Place a small amount of solid 4,5-diiodoisothiazole onto the ATR crystal.
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Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
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Data Acquisition:
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The typical spectral range is 4000-400 cm⁻¹.
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Workflow for ATR-IR Spectroscopy:
Caption: Workflow for ATR-IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4,5-diiodoisothiazole, it provides definitive confirmation of its identity.
Mass Spectrometric Data and Interpretation
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 4,5-diiodoisothiazole
| Ion | Calculated m/z | Observed m/z |
| [M]⁺˙ (C₃HNS_I₂) | 338.7946 | ~338.7945 |
| [M-I]⁺ (C₃HNS_I) | 211.8973 | ~211.8972 |
| [M-I₂]⁺˙ (C₃HNS) | 84.9908 | ~84.9907 |
Note: The observed m/z values can have minor variations depending on the instrument calibration.
Expert Interpretation:
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Molecular Ion ([M]⁺˙): The most critical piece of information is the molecular ion peak. The observed mass-to-charge ratio (m/z) should closely match the calculated exact mass for the molecular formula C₃HNS_I₂. The presence of two iodine atoms will result in a characteristic isotopic pattern, though the M+1 and M+2 peaks will be of very low intensity due to the monoisotopic nature of iodine (¹²⁷I).
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Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. The loss of one iodine atom to give the [M-I]⁺ fragment is a common fragmentation pathway. Subsequent loss of the second iodine atom to yield the [M-I₂]⁺˙ fragment corresponding to the isothiazole radical cation is also expected.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively stable, small organic molecules like 4,5-diiodoisothiazole, as it often produces a clear molecular ion and informative fragments.
Step-by-Step Methodology:
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Sample Introduction:
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Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
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Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization:
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The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion).
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Mass Analysis:
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The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
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Detection:
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The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
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Workflow for EI-MS Analysis:
Caption: Workflow for EI-MS data acquisition and analysis.
Conclusion
The spectroscopic characterization of 4,5-diiodoisothiazole through NMR, IR, and Mass Spectrometry provides a robust and multi-faceted confirmation of its structure and purity. Each technique offers a unique and complementary piece of the structural puzzle. The ¹³C NMR confirms the carbon backbone and the electronic effects of the iodine substituents. The IR spectrum identifies the key functional groups and bond vibrations characteristic of the isothiazole ring and the carbon-iodine bonds. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and elemental composition, with the fragmentation pattern offering further structural insights. The detailed protocols and expert interpretations provided in this guide are designed to ensure that researchers can confidently and accurately characterize this important synthetic building block.
References
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PubChem. (n.d.). 4,5-diiodoisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
